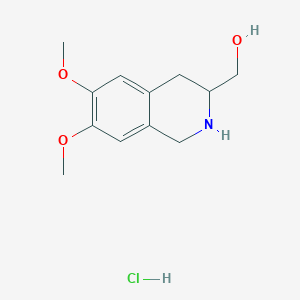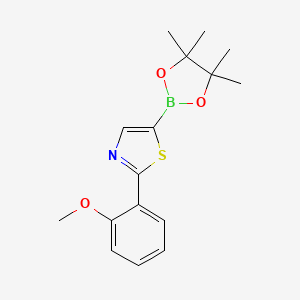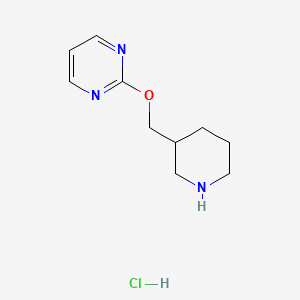
3-(2,4-Difluorobenzoyl)-4-methylpyridine
説明
“3-(2,4-Difluorobenzoyl)-4-methylpyridine” is a chemical compound. However, there is limited information available about this specific compound123. It’s important to note that the compound may have properties similar to other difluorobenzoyl compounds12.
Synthesis Analysis
The synthesis of “3-(2,4-Difluorobenzoyl)-4-methylpyridine” is not explicitly documented in the available resources. However, related compounds such as “3-(2,4-Difluorobenzoyl)propionic Acid” have been synthesized for research and development purposes4. The synthesis of such compounds often involves the use of difluorobenzoyl chloride5.Molecular Structure Analysis
The molecular structure of “3-(2,4-Difluorobenzoyl)-4-methylpyridine” is not directly available. However, related compounds like “2,4-Difluorobenzoyl chloride” have a molecular weight of 176.55 and a linear formula of F2C6H3COCl56.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “3-(2,4-Difluorobenzoyl)-4-methylpyridine”. However, related compounds have been used in various chemical synthesis studies1.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,4-Difluorobenzoyl)-4-methylpyridine” are not directly available. However, “2,4-Difluorobenzoyl chloride” has a density of 1.403 g/mL at 25 °C (lit.) and a refractive index n20/D 1.5114 (lit.)16.科学的研究の応用
1. Supramolecular Chemistry and Crystal Structures
The compound has been investigated for its role in forming supramolecular structures. For example, studies have shown the formation of lanthanide ternary complexes with related compounds, highlighting the ability of such compounds to engage in complex crystal structures and potentially serve as frameworks for further chemical developments. These structures have been characterized through various techniques such as single-crystal X-ray diffraction, elemental analysis, and thermoanalysis, demonstrating the intricate interactions and bonding within these complexes (Du, Ren, & Zhang, 2020).
2. Molecular Salts Formation and Hydrogen Bonding
The compound and its derivatives are involved in the formation of molecular salts through proton transfer processes. The structures formed are stabilized by extensive hydrogen bonding and other non-covalent interactions, leading to the formation of 1D to 3D framework structures. This property is crucial for the development of various chemical applications, including the design of materials with specific structural and bonding characteristics (Khalib et al., 2014).
3. Photophysical Characterization
Compounds structurally similar to 3-(2,4-Difluorobenzoyl)-4-methylpyridine have been synthesized and characterized, revealing interesting photophysical properties. For instance, derivatives have been used to study the emission quantum yields in solid-state, demonstrating the compound's potential in photophysical applications. The fluorescence features and the impact of molecular arrangement in the lattice or co-crystallization on emission properties highlight its relevance in materials science and optoelectronic applications (Grepioni et al., 2015).
4. Synthesis and Structural Analysis
The compound's derivatives have been a subject of synthesis and detailed structural analysis. Studies include the synthesis of related molecular structures and the comprehensive analysis of their crystal and molecular structure through techniques like X-ray diffraction and NMR spectroscopy. These analyses provide deep insights into the molecular geometry, electronic structure, and the nature of bonding within these compounds, laying a foundation for their application in various fields of chemistry (Thornton & Jarman, 1990).
Safety And Hazards
The safety and hazards of “3-(2,4-Difluorobenzoyl)-4-methylpyridine” are not directly available. However, “2,4-Difluorobenzoyl chloride” is considered hazardous and can cause severe skin burns and eye damage8.
将来の方向性
There is no specific information available on the future directions of “3-(2,4-Difluorobenzoyl)-4-methylpyridine”. However, related compounds are being used in various research and development activities9.
Please note that the information provided is based on the available resources and may not be fully accurate or complete. For a more comprehensive analysis, further research and laboratory testing would be required.
特性
IUPAC Name |
(2,4-difluorophenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-4-5-16-7-11(8)13(17)10-3-2-9(14)6-12(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXZQIOVEJKKEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorobenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



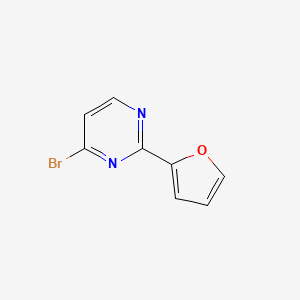


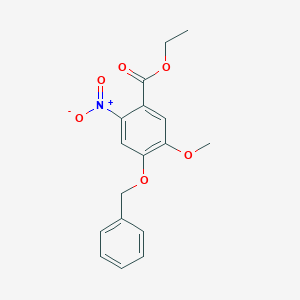
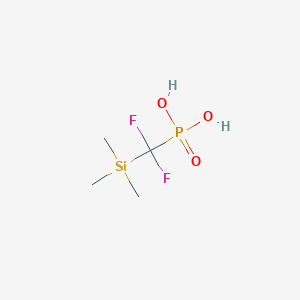


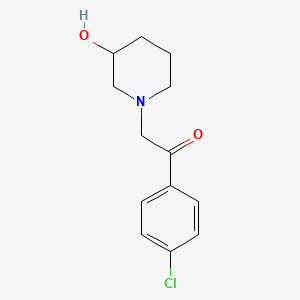


![2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1463121.png)
